2-Fluoro-4-(trifluoromethyl)phenol

Catalog No.
S752413
CAS No.
77227-78-2
M.F
C7H4F4O
M. Wt
180.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-(trifluoromethyl)phenol

CAS Number

77227-78-2

Product Name

2-Fluoro-4-(trifluoromethyl)phenol

IUPAC Name

2-fluoro-4-(trifluoromethyl)phenol

Molecular Formula

C7H4F4O

Molecular Weight

180.1 g/mol

InChI

InChI=1S/C7H4F4O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H

InChI Key

WEUIJSDNBZVSNY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)F)O

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)O
  • Material Science: The presence of the trifluoromethyl group (CF3) suggests potential applications in fluoropolymer chemistry. Trifluoromethyl groups can enhance desirable properties in polymers, such as thermal and chemical stability. However, specific research on 2-Fluoro-4-(trifluoromethyl)phenol in this context is not documented in readily available sources.
  • Medicinal Chemistry: Fluorine substitution and the incorporation of trifluoromethyl groups are common strategies in medicinal chemistry to improve drug potency and pharmacokinetics []. 2-Fluoro-4-(trifluoromethyl)phenol could serve as a starting material or intermediate for the synthesis of novel bioactive molecules. However, further investigation is needed to identify specific research efforts utilizing this compound.

Further Exploration:

Scientific databases like PubChem and SciFinder can be helpful resources for delving deeper. These platforms allow for structure-based searches and may reveal research articles or patents mentioning 2-Fluoro-4-(trifluoromethyl)phenol.

  • PubChem
  • SciFinder (subscription required)

2-Fluoro-4-(trifluoromethyl)phenol is an aromatic compound characterized by a phenolic structure with a fluorine atom and a trifluoromethyl group attached to the benzene ring. Its molecular formula is C7H4F4O, and it exhibits unique physical and chemical properties due to the presence of multiple fluorine atoms, which enhance its stability and reactivity in various chemical environments. This compound is notable for its applications in pharmaceuticals and agrochemicals, where its fluorinated structure can impart desirable biological activity.

Information on the safety hazards of 2-Fluoro-4-(trifluoromethyl)phenol is not available in public sources. However, fluorophenols can generally be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed [].

, primarily due to the reactivity of its hydroxyl group and the electrophilic nature of the trifluoromethyl group. Key reactions include:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group makes the aromatic ring more susceptible to electrophilic attack, allowing for further functionalization.
  • Dehydroxylation: Under acidic conditions, 2-fluoro-4-(trifluoromethyl)phenol can lose a hydroxyl group, forming a more reactive intermediate that can participate in subsequent reactions .

The biological activity of 2-fluoro-4-(trifluoromethyl)phenol has been explored in various studies. It exhibits: